molecular formula C20H14F3NO B5880133 N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide

N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide

Cat. No. B5880133
M. Wt: 341.3 g/mol
InChI Key: NDWMXZQIYCMGFU-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide, also known as TFMPBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of the protein kinase CK2, which plays a key role in regulating cell growth and survival. N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. It also has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, there are also some limitations to its use in lab experiments. For example, N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide is relatively insoluble in water, which can make it difficult to work with in certain applications. It also has a relatively short half-life, which may limit its efficacy in vivo.

Future Directions

There are many potential future directions for the study of N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide. One area of interest is the development of new cancer therapies based on N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide and related compounds. Another area of interest is the investigation of N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide's potential neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide and related compounds may have applications in materials science and organic electronics, due to their unique properties and potential for use in electronic devices.

Synthesis Methods

N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling. The most commonly used method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-(trifluoromethyl)phenylboronic acid with 2-bromobiphenylcarboxylic acid in the presence of a palladium catalyst and a base.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. It has also been investigated for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-phenyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO/c21-20(22,23)15-9-6-10-16(13-15)24-19(25)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWMXZQIYCMGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-[3-(trifluoromethyl)phenyl]benzamide

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